4-Amino-3-bromo-5-nitrobenzoic acid

Vue d'ensemble

Description

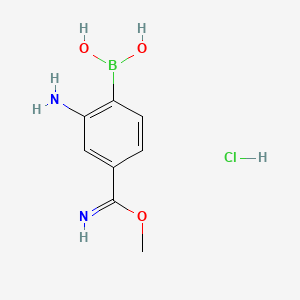

4-Amino-3-bromo-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 . It is a yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid could potentially be achieved through the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This compound can participate in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .Molecular Structure Analysis

The InChI code for 4-Amino-3-bromo-5-nitrobenzoic acid is 1S/C7H5BrN2O4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H,9H2, (H,11,12) . The compound’s structure can also be represented as Nc1ccc (cc1Br)C (O)=O .Chemical Reactions Analysis

The compound could potentially be involved in various chemical reactions. For instance, it could participate in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It could also be used in a Bartoli synthesis of indoles .Physical And Chemical Properties Analysis

4-Amino-3-bromo-5-nitrobenzoic acid is a yellow solid . It has a molecular weight of 261.03 and a molecular formula of C7H5BrN2O4 . The storage temperature is between 0-5°C .Applications De Recherche Scientifique

Synthesis and Characterization of Organic Compounds

Reactivity with Nucleophiles : The reactivity of bromo- and nitro- substituted benzoic acids with nucleophiles has been explored, showing how these compounds can undergo transformations leading to new organic structures, which might be exploited in developing novel synthetic pathways (B. Cosimelli, L. Lamartina, & D. Spinelli, 2001).

Pharmaceutical and Medicinal Chemistry

- Drug Synthesis : Similar compounds are used in the synthesis of pharmaceuticals. The transformation of nitrobenzoic acids into amino derivatives, for example, is a key step in the production of certain drugs, highlighting the potential use of 4-Amino-3-bromo-5-nitrobenzoic acid in medicinal chemistry (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).

Material Science

- Crystal Engineering and Design : The study of crystal structures involving nitrobenzoic acid derivatives reveals the potential of such compounds in crystal engineering. Their ability to form specific hydrogen bonding patterns can inform the design of new materials with desired properties (C. Quah, S. R. Jebas, & H. Fun, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-3-bromo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSIZMVUEBODFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716524 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromo-5-nitrobenzoic acid | |

CAS RN |

556651-33-3 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)